molecular formula C16H18ClN3OS B14148712 4-[2-(7-Chloro-2-methyl-[1,3]thiazolo[5,4-b]indol-4-yl)ethyl]morpholine CAS No. 896825-43-7

4-[2-(7-Chloro-2-methyl-[1,3]thiazolo[5,4-b]indol-4-yl)ethyl]morpholine

Cat. No.: B14148712
CAS No.: 896825-43-7
M. Wt: 335.9 g/mol
InChI Key: UXDFQJWQOSDIKI-UHFFFAOYSA-N
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Description

4-[2-(7-Chloro-2-methyl-[1,3]thiazolo[5,4-b]indol-4-yl)ethyl]morpholine is a complex organic compound that features a thiazole and indole moiety. Thiazole and indole derivatives are known for their diverse biological activities and are often found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(7-Chloro-2-methyl-[1,3]thiazolo[5,4-b]indol-4-yl)ethyl]morpholine typically involves multiple steps, starting with the preparation of the thiazole and indole intermediates. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole ring . The thiazole ring can be synthesized using hydrazonoyl halides as precursors . The final step involves coupling the thiazole and indole intermediates with morpholine under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[2-(7-Chloro-2-methyl-[1,3]thiazolo[5,4-b]indol-4-yl)ethyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-[2-(7-Chloro-2-methyl-[1,3]thiazolo[5,4-b]indol-4-yl)ethyl]morpholine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may act as an inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme in cell signaling pathways .

Properties

CAS No.

896825-43-7

Molecular Formula

C16H18ClN3OS

Molecular Weight

335.9 g/mol

IUPAC Name

4-[2-(7-chloro-2-methyl-[1,3]thiazolo[5,4-b]indol-4-yl)ethyl]morpholine

InChI

InChI=1S/C16H18ClN3OS/c1-11-18-15-13-10-12(17)2-3-14(13)20(16(15)22-11)5-4-19-6-8-21-9-7-19/h2-3,10H,4-9H2,1H3

InChI Key

UXDFQJWQOSDIKI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)N(C3=C2C=C(C=C3)Cl)CCN4CCOCC4

solubility

7.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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